molecular formula C14H16N2O4S B369064 Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate CAS No. 495398-49-7

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate

Cat. No.: B369064
CAS No.: 495398-49-7
M. Wt: 308.35g/mol
InChI Key: CLVIQANSXNCLAD-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with an ethyl ester group and a p-tolylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate typically involves the reaction of ethyl acetoacetate with p-toluidine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiazolidine ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiazolidine ring .

Scientific Research Applications

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(2,4-dioxo-5-(p-tolylamino)thiazolidin-3-yl)acetate can be compared with other thiazolidine derivatives, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 2-[5-(4-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-20-11(17)8-16-13(18)12(21-14(16)19)15-10-6-4-9(2)5-7-10/h4-7,12,15H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVIQANSXNCLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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